Bis(trimethylsilyl) sulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Bis(trimethylsilyl) sulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 18306-29-1
Introduction
Bis(trimethylsilyl) sulfate (BTMS or BSS) is a versatile organosilicon reagent with significant applications in organic synthesis. Its utility is primarily centered on its function as a potent silylating agent and a mild sulfonating agent. In the context of drug discovery and development, BTMS serves as a valuable tool for the introduction of trimethylsilyl protecting groups and for the synthesis of sulfonamide moieties, a common pharmacophore in a wide range of therapeutic agents. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, handling, and applications of Bis(trimethylsilyl) sulfate, with a focus on its practical use in a laboratory setting.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of Bis(trimethylsilyl) sulfate is presented below for easy reference.
| Property | Value |
| CAS Number | 18306-29-1 |
| Molecular Formula | C₆H₁₈O₄SSi₂ |
| Molecular Weight | 242.44 g/mol |
| Appearance | White to off-white or beige to brownish low melting crystals or solid.[1][2] |
| Melting Point | 41-44 °C |
| Boiling Point | 87-90 °C at 4 mmHg |
| Density | 1.041 g/cm³ (predicted) |
| Solubility | Soluble in most organic solvents. Reacts with water.[3] |
| Moisture Sensitivity | Highly sensitive to moisture; hydrolyzes.[1] |
Synthesis and Handling
Bis(trimethylsilyl) sulfate is typically synthesized by the reaction of sulfuric acid with a trimethylsilylating agent, such as trimethylsilyl chloride, under anhydrous conditions.[4] Due to its high moisture sensitivity, it is crucial to handle and store the compound under an inert, dry atmosphere (e.g., nitrogen or argon). All glassware and solvents used in reactions involving BTMS must be rigorously dried to prevent hydrolysis and ensure reproducibility.
Applications in Organic Synthesis and Drug Development
The reactivity of Bis(trimethylsilyl) sulfate is centered around the lability of the Si-O bond, making it an effective reagent in several key transformations relevant to pharmaceutical synthesis.
Silylating Agent
As a silylating agent, BTMS is used to introduce the trimethylsilyl (TMS) protecting group to various functional groups, including alcohols, phenols, carboxylic acids, and amines.[5] The TMS group enhances the volatility of non-volatile compounds, a critical step for their analysis by gas chromatography (GC) and mass spectrometry (MS). In drug development, this is essential for pharmacokinetic studies and quality control of active pharmaceutical ingredients (APIs).[6]
Sulfonating Agent
BTMS serves as a mild and effective sulfonating agent for aromatic and heterocyclic compounds.[2] This is particularly relevant in the synthesis of sulfa drugs and other sulfonamide-containing pharmaceuticals, which exhibit a broad range of biological activities, including antibacterial, antiviral, and anticancer properties.[3] Unlike harsher sulfonating agents, BTMS often allows for sulfonation under milder conditions, which is advantageous when working with sensitive substrates.
Catalyst
Bis(trimethylsilyl) sulfate can also act as a catalyst in various organic transformations. For instance, it has been shown to catalyze the thioacetalisation of carbonyl compounds when supported on silica.[2]
Experimental Protocols
The following are detailed experimental protocols for representative applications of Bis(trimethylsilyl) sulfate in organic synthesis.
Protocol 1: Sulfonation of Anisole
This protocol describes the sulfonation of anisole using Bis(trimethylsilyl) sulfate to produce anisolesulfonic acid.
Materials:
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Anisole
-
Bis(trimethylsilyl) sulfate (BTMS)
-
Distillation apparatus
-
Heating mantle
-
Round-bottom flask
-
Water
-
Barium salt for isolation (optional)
Procedure:
-
In a dry round-bottom flask equipped with a distillation head and a magnetic stirrer, combine anisole and Bis(trimethylsilyl) sulfate in a 1:1 molar ratio.
-
Heat the reaction mixture to 125-170 °C for approximately 2 hours.
-
During the heating, hexamethyldisiloxane (HMDS) will be formed as a byproduct and can be distilled off.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the cooled mixture into water.
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The resulting anisolesulfonic acid can be isolated, for example, as its barium salt.
Protocol 2: Silylation of a Hindered Phenol
This protocol provides a general procedure for the silylation of a sterically hindered phenol using a mixture of hexamethyldisilazane (HMDS) and a catalytic amount of Bis(trimethylsilyl) sulfate.
Materials:
-
Hindered phenol
-
Hexamethyldisilazane (HMDS)
-
Bis(trimethylsilyl) sulfate (BTMS)
-
Anhydrous inert solvent (e.g., toluene or acetonitrile)
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Reaction vessel with a reflux condenser and inert gas inlet
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Magnetic stirrer and heating plate
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the hindered phenol and a suitable anhydrous solvent.
-
Add a stoichiometric excess of hexamethyldisilazane (HMDS).
-
Add a catalytic amount of Bis(trimethylsilyl) sulfate to the mixture. A mixture of HMDS and BTMS has been described as a potent silylating agent.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).
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Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure. The silylated product can then be purified by distillation or chromatography if necessary.
Visualizations
Synthesis of a Sulfonamide Derivative
The following diagram illustrates a conceptual workflow for the synthesis of a sulfonamide, a key functional group in many pharmaceutical compounds, highlighting the role of Bis(trimethylsilyl) sulfate.
Caption: Workflow for the synthesis of a sulfonamide using BTMS.
